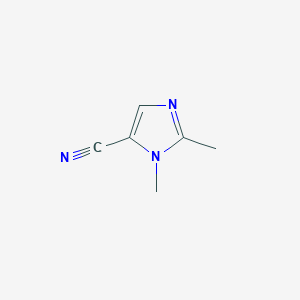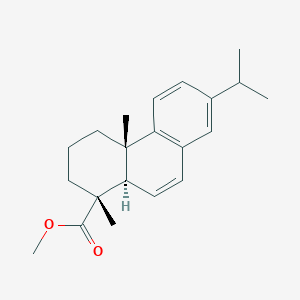
Methyl 6-dehydroabietate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-dehydroabietate is a natural product that is derived from the resin of coniferous trees. It has been found to have various biological activities, making it an important subject of scientific research.
Mecanismo De Acción
The mechanism of action of Methyl 6-dehydroabietate is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
Methyl 6-dehydroabietate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. It has also been found to increase the levels of antioxidant enzymes such as SOD and CAT, which are involved in cellular defense against oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-dehydroabietate in lab experiments is that it is a natural product, making it less toxic than synthetic compounds. Additionally, it has been found to have low cytotoxicity, making it suitable for in vitro experiments. However, one limitation of using Methyl 6-dehydroabietate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 6-dehydroabietate. One direction is to investigate its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another direction is to investigate its potential as a neuroprotective agent. Studies are needed to determine its efficacy in animal models of neurodegenerative diseases. Additionally, studies are needed to further elucidate its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
Methyl 6-dehydroabietate can be synthesized by the oxidation of abietic acid, which is obtained from the resin of coniferous trees. The oxidation process can be carried out using various reagents such as potassium permanganate, sodium hypochlorite, or hydrogen peroxide. The yield of this reaction is dependent on the choice of the oxidizing agent and the reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 6-dehydroabietate has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to have neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18492-76-7 |
|---|---|
Nombre del producto |
Methyl 6-dehydroabietate |
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H28O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h7-10,13-14,18H,6,11-12H2,1-5H3/t18-,20-,21-/m1/s1 |
Clave InChI |
GNEXBBYESLSHNT-HMXCVIKNSA-N |
SMILES isomérico |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3C=C2)(C)C(=O)OC)C |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3C=C2)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



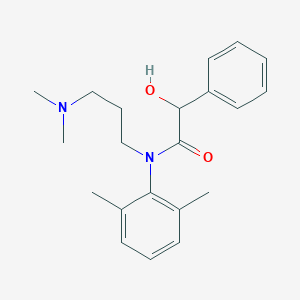


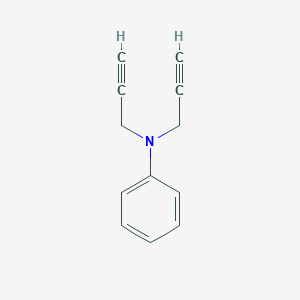
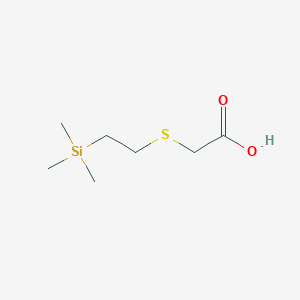


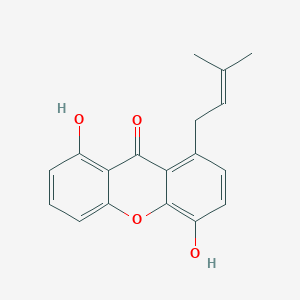
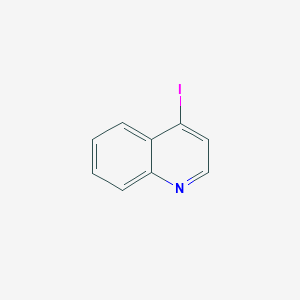

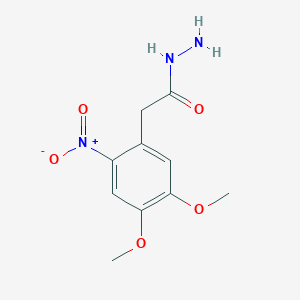
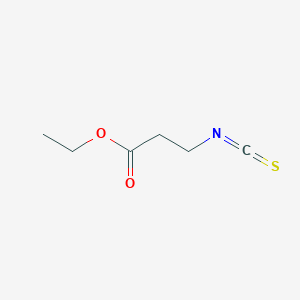
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
